

Application Note: Monitoring pSTAT3 Inhibition by Zasocitinib Using Flow Cytometry

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Compound of Interest

Compound Name: Zasocitinib

Cat. No.: B8820545

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Introduction

Zasocitinib (TAK-279) is an oral, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a crucial role in the signaling pathways of various cytokines, including IL-23 and Type I interferons, which are implicated in the pathogenesis of numerous immune-mediated inflammatory diseases.[1][3] Upon cytokine receptor binding, TYK2 undergoes autophosphorylation and subsequently phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs, such as STAT3 (pSTAT3), then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses.[4][5][6]

By selectively inhibiting TYK2, **Zasocitinib** effectively blocks the downstream phosphorylation of STAT3, offering a targeted therapeutic approach for conditions like psoriasis and psoriatic arthritis.[7][8] Phosphospecific flow cytometry is a powerful technique to quantify the phosphorylation status of intracellular signaling proteins like STAT3 at a single-cell level.[9] This application note provides a detailed protocol for measuring the inhibition of IL-23 or IL-6-induced pSTAT3 (Tyr705) in human peripheral blood mononuclear cells (PBMCs) following in vitro treatment with **Zasocitinib**.

Principle of the Assay

This assay is designed to quantify the pharmacodynamic effect of **Zasocitinib** by measuring the reduction in cytokine-induced STAT3 phosphorylation. Whole blood or isolated PBMCs are pre-incubated with varying concentrations of **Zasocitinib**, followed by stimulation with a

cytokine known to signal through the TYK2-STAT3 axis, such as IL-23 or IL-6.[3][10][11] Following stimulation, the cells are fixed to preserve the phosphorylation state of STAT3 and then permeabilized to allow intracellular staining with a fluorescently-labeled antibody specific for pSTAT3 (Tyr705). The mean fluorescence intensity (MFI) of the pSTAT3 signal is then quantified by flow cytometry, allowing for the determination of the dose-dependent inhibitory effect of **Zasocitinib**.

Materials and Reagents

- Human whole blood or isolated PBMCs
- **Zasocitinib** (TAK-279)
- Recombinant Human IL-6 or IL-23
- RosetteSep™ Human PBMC Isolation Kit (or equivalent)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Fixation Buffer (e.g., BD Cytotfix™)
- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody (e.g., PE Mouse Anti-Stat3 (pY705))[6]
- Cell surface markers (e.g., anti-CD4, anti-CD8) for cell subset identification
- Flow cytometer

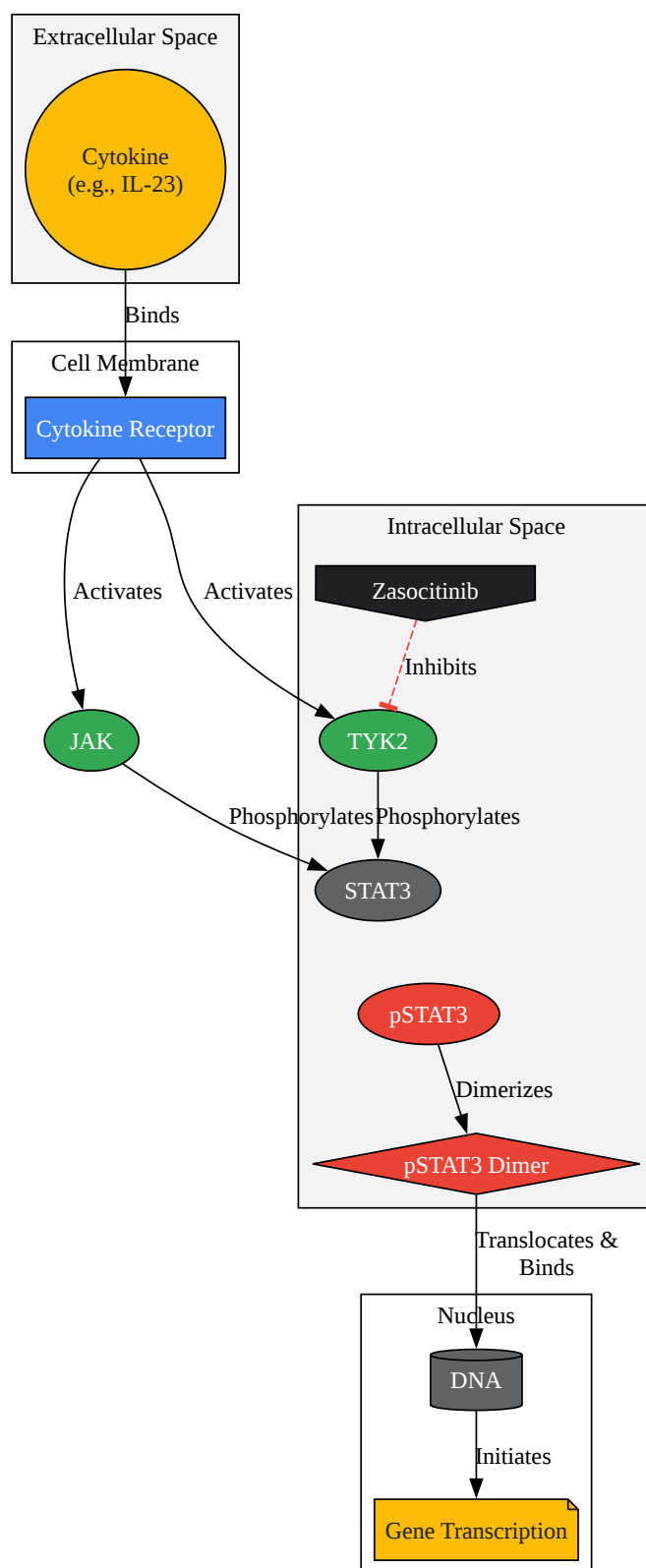
Data Presentation

The inhibitory effect of **Zasocitinib** on cytokine-induced pSTAT3 can be quantified and presented to determine its potency (IC50).

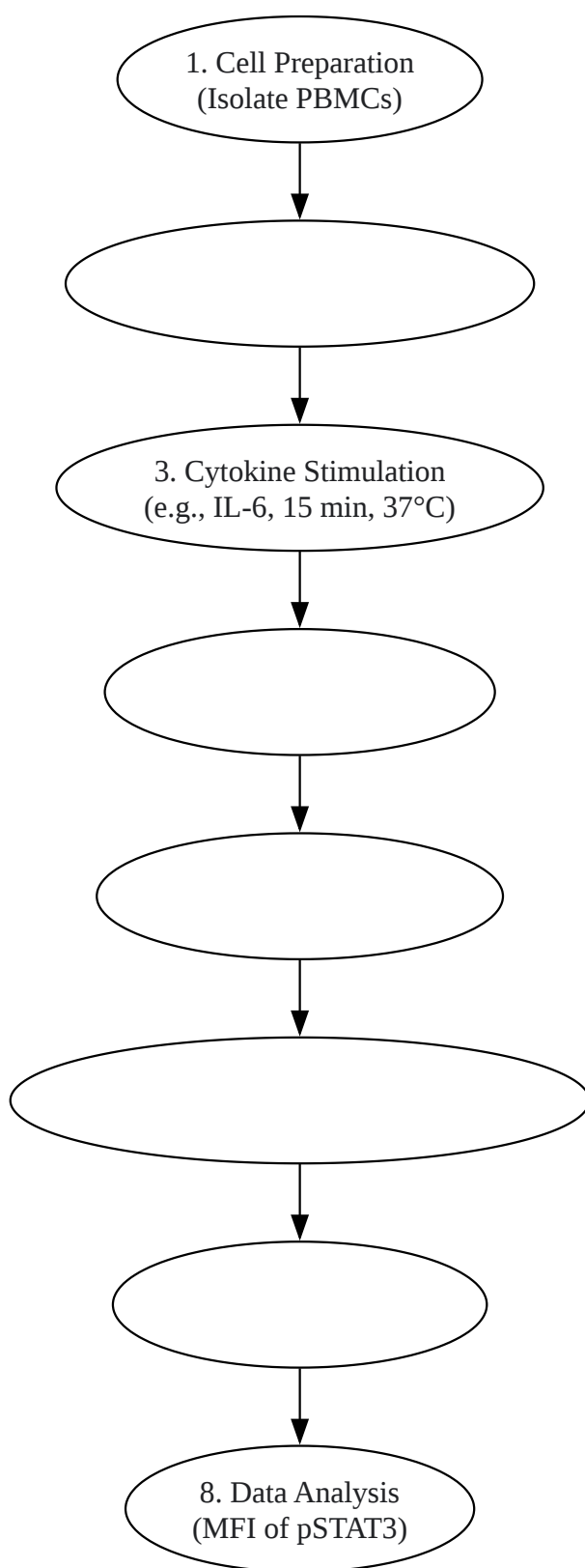
Cytokine Stimulant	Cell Type	Zasocitinib IC50 (nM)	Pathway	Reference
IL-23	Human Whole Blood	48.2	IL-23-pSTAT3	[3]
Type I IFN	Human Whole Blood	21.6	Type I IFN-pSTAT3	[3]
IL-12	Human Whole Blood	57.0	IL-12-pSTAT4	[3]

Table 1: In vitro potency of **Zasocitinib** in inhibiting cytokine-induced STAT phosphorylation in human whole blood assays.[\[3\]](#)

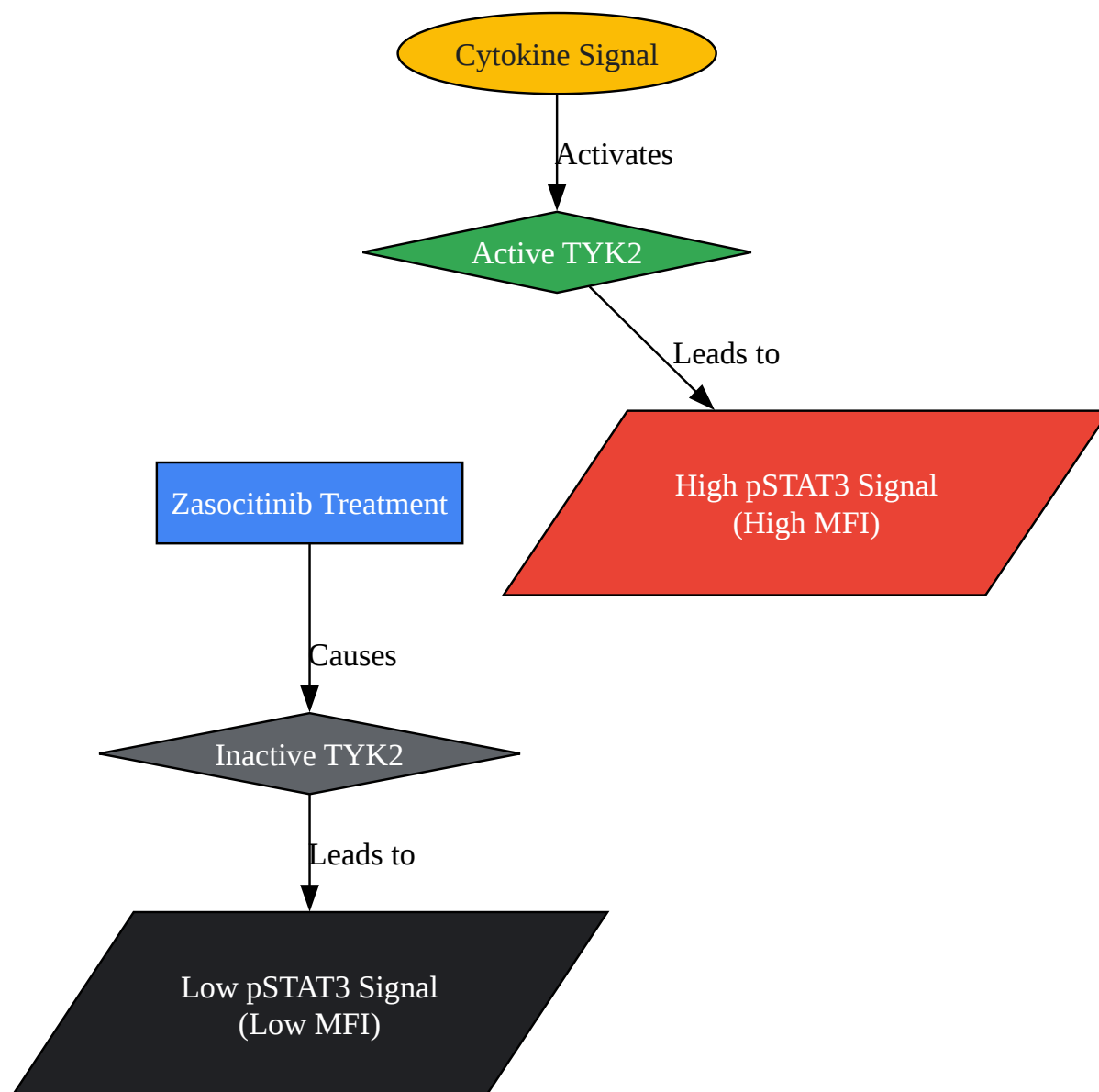
Visualizations



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Experimental Protocol

1. Cell Preparation

1.1. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque) or a PBMC isolation kit. 1.2. Wash the isolated PBMCs twice with PBS. 1.3. Resuspend the cells in RPMI 1640 supplemented with 10% FBS

at a concentration of 1×10^6 cells/mL. 1.4. Allow the cells to rest for at least 1 hour at 37°C in a humidified 5% CO₂ incubator.

2. **Zasocitinib** Treatment

2.1. Prepare a dilution series of **Zasocitinib** in RPMI 1640 medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest **Zasocitinib** concentration. 2.2. Aliquot 1×10^6 cells per tube. 2.3. Add the diluted **Zasocitinib** or vehicle control to the respective tubes. 2.4. Incubate for 1 hour at 37°C.[\[11\]](#)

3. Cytokine Stimulation

3.1. Prepare a stock solution of recombinant human IL-6 or IL-23. A final concentration of 100 ng/mL for IL-6 is a common starting point.[\[6\]](#) 3.2. Following the 1-hour **Zasocitinib** incubation, add the cytokine stimulant to all tubes except for the unstimulated control. 3.3. Incubate for 15 minutes at 37°C.[\[6\]](#)[\[12\]](#)

4. Fixation

4.1. Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., BD Cytofix™). 4.2. Incubate for 10-20 minutes at 37°C or room temperature.[\[6\]](#) 4.3. Centrifuge the cells at 400-600 x g for 5 minutes. 4.4. Discard the supernatant.

5. Permeabilization

5.1. Resuspend the fixed cell pellet in ice-cold Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).[\[12\]](#) 5.2. Incubate on ice for 30 minutes.[\[6\]](#)[\[12\]](#) 5.3. Wash the cells twice with a suitable staining buffer (e.g., PBS with 0.5% BSA).

6. Antibody Staining

6.1. Resuspend the permeabilized cells in 100 µL of staining buffer. 6.2. If desired, add antibodies for cell surface markers at this stage and incubate for 30 minutes at room temperature, protected from light. 6.3. Add the fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody at the manufacturer's recommended concentration. 6.4. Incubate for 30-60 minutes at room temperature in the dark.[\[13\]](#) 6.5. Wash the cells twice with 2 mL of staining buffer. 6.6.

Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500 μ L) for flow cytometry analysis.

7. Flow Cytometry Analysis

7.1. Acquire the samples on a flow cytometer. 7.2. Gate on the cell population of interest (e.g., lymphocytes, or specific T-cell subsets if surface markers were used). 7.3. For each sample, determine the Mean Fluorescence Intensity (MFI) of the pSTAT3 signal within the gated population. 7.4. Calculate the percentage of inhibition for each **Zasocitinib** concentration relative to the stimulated vehicle control. 7.5. Plot the percentage of inhibition against the **Zasocitinib** concentration to determine the IC50 value.

Conclusion

This protocol provides a robust method for assessing the pharmacodynamic activity of **Zasocitinib** by measuring its inhibitory effect on STAT3 phosphorylation. The use of phosphospecific flow cytometry allows for precise quantification of target engagement in relevant primary human cells, making it an invaluable tool for both preclinical and clinical research in the development of TYK2 inhibitors.[9] The flexibility of this protocol allows for adaptation to different cell types and cytokine stimuli, broadening its applicability in studying the JAK/STAT signaling pathway.

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